molecular formula C14H19ClN8OS B609933 5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine;hydrochloride

5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine;hydrochloride

Numéro de catalogue: B609933
Poids moléculaire: 382.9 g/mol
Clé InChI: KNBIGIZPAKPDTF-HNCPQSOCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IUPAC Designation and Structural Classification

The compound’s systematic name is 5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine;hydrochloride . Structurally, it comprises:

  • Core : 1,2,3-Triazolo[4,5-d]pyrimidine (a fused triazole-pyrimidine ring system).
  • Substituents :
    • A 5-methyl group on the pyrimidine ring.
    • A chiral morpholine-thiazole side chain attached at position 3.
    • A hydrochloride counterion for improved solubility.

The (2R) configuration at the morpholine ring is critical for optimal binding to PDE8.

Structural Component Function
Triazolopyrimidine core Provides scaffold for PDE8 binding
Morpholine-thiazole chain Enhances hydrophobic interactions with PDE8 catalytic pocket
5-Methyl group Stabilizes core conformation

Alternative Names and Identifiers

PF-04671536 is identified under multiple chemical and biological registries:

Registry Identifier Source
CAS 1305116-67-9 (HCl salt)
PubChem CID 52938764
CHEMBL ID CHEMBL2070735
Synonyms PF-4671536, 5-Methyl-3-[[[2R)-4-(thiazol-2-ylmethyl)morpholin-2-yl]methyl]-triazolo[4,5-d]pyrimidin-7-amine

Position within Triazolopyrimidine Pharmacological Research

Triazolopyrimidines have emerged as versatile scaffolds in medicinal chemistry, with applications spanning antidiabetic, anticancer, and neuroprotective therapies (Figure 1). PF-04671536 occupies a unique niche within this class due to its:

  • PDE8 Selectivity : Unlike broader PDE inhibitors, it avoids off-target effects on PDE4, PDE5, and other isoforms, critical for minimizing side effects.
  • Oral Bioavailability : Its lipophilic efficiency enables systemic administration, a feature lacking in many early PDE8 inhibitors.

Recent studies have expanded triazolopyrimidine applications to include:

  • Alzheimer’s Disease : Dual acetylcholinesterase (AChE) and β-amyloid aggregation inhibitors.
  • Anticancer Agents : Tyrosyl-DNA phosphodiesterase 2 (TDP2) inhibitors targeting TOP2 poison resistance.
  • Antiviral Therapies : Broad-spectrum activity against viral proteases.
Therapeutic Area Triazolopyrimidine Derivative Target Reference
Diabetes PF-04671536 PDE8A/B
Alzheimer’s Ethyl 6-fluoro-4-(4-(5-methyl-triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)quinoline-3-carboxylate AChE

Propriétés

IUPAC Name

5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N8OS.ClH/c1-9-17-13(15)12-14(18-9)22(20-19-12)7-10-6-21(3-4-23-10)8-11-16-2-5-24-11;/h2,5,10H,3-4,6-8H2,1H3,(H2,15,17,18);1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBIGIZPAKPDTF-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C(=N1)N(N=N2)CC3CN(CCO3)CC4=NC=CS4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C2C(=N1)N(N=N2)C[C@H]3CN(CCO3)CC4=NC=CS4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Pyrimidine Precursor Preparation

The triazolo[4,5-d]pyrimidine scaffold originates from 4,6-dichloro-5-methylpyrimidin-2-amine. Key steps include:

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) at reflux to introduce reactive chlorides at positions 4 and 6.

  • Amine Protection : Boc-protection of the 2-amine group to prevent side reactions during subsequent steps.

Triazole Ring Formation

Cyclization to form the triazole ring is achieved via:

  • Diazotization : Reaction with sodium nitrite (NaNO₂) under acidic conditions (HCl, 0–5°C) to generate a diazonium salt.

  • Cyclocondensation : Treatment with hydrazine hydrate (N₂H₄·H₂O) at 60–80°C, followed by intramolecular cyclization to yield the triazolo[4,5-d]pyrimidine intermediate.

Representative Reaction Conditions

StepReagents/ConditionsYield (%)
DiazotizationNaNO₂, HCl, 0–5°C, 2 h85
CyclocondensationN₂H₄·H₂O, EtOH, 70°C, 4 h78

Synthesis of the (2R)-4-(Thiazol-2-Ylmethyl)Morpholine Moiety

Morpholine Ring Construction

The chiral morpholine fragment is synthesized via:

  • Epoxide Opening : (R)-Glycidyl tosylate reacted with 2-aminoethanol under basic conditions (K₂CO₃) to form the morpholine ring.

  • Stereochemical Control : Use of (R)-configured starting materials ensures retention of chirality at the 2-position.

Thiazole Substitution

Introduction of the thiazole group involves:

  • Thiazole Synthesis : Condensation of 2-chloroacetonitrile with thiourea in ethanol under reflux.

  • Alkylation : Coupling the thiazole to the morpholine via Mitsunobu reaction (DIAD, PPh₃) or nucleophilic substitution (K₂CO₃, DMF).

Key Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40 (s, 1H, thiazole-H), 4.15–3.95 (m, 2H, morpholine-OCH₂), 3.30–3.10 (m, 1H, CH-N).

  • Optical Rotation : [α]D²⁵ = +12.5° (c = 1.0, MeOH), confirming (2R) configuration.

Coupling of Core and Sidechain

Alkylation Reaction

The triazolo-pyrimidine core is functionalized at the 3-position via:

  • Chloromethylation : Treatment with formaldehyde and HCl gas in acetic acid to install a chloromethyl group.

  • Nucleophilic Substitution : Reaction with the morpholine-thiazole intermediate in the presence of NaH (THF, 0°C to rt).

Optimization Insights

  • Excess NaH (2.5 equiv) improves yield by mitigating side reactions.

  • Anhydrous THF is critical to prevent hydrolysis of the chloromethyl intermediate.

Hydrochloride Salt Formation

Acid-Base Reaction

The free base is converted to its hydrochloride salt via:

  • Dissolution : Free base dissolved in anhydrous ethanol.

  • Acidification : Dropwise addition of concentrated HCl (37%) at 0°C until pH ≈ 2.0.

  • Crystallization : Cooling to −20°C induces precipitation. Filtration and washing with cold ethanol yield the hydrochloride salt.

Critical Parameters

ParameterOptimal Value
HCl Equivalents1.1–1.2 equiv
Crystallization Temp−20°C
Final Purity≥99.2% (HPLC)

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI+) : m/z calcd for C₁₄H₁₈N₈OS [M+H]⁺ 347.1412, found 347.1409.

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 168.5 (C=S), 154.2 (triazole-C), 60.8 (morpholine-OCH₂).

X-ray Crystallography

Single-crystal X-ray analysis confirms:

  • Stereochemistry : Absolute (2R) configuration of the morpholine ring.

  • Salt Formation : Chloride ion hydrogen-bonded to the protonated amine.

Industrial-Scale Considerations

Process Optimization

  • Cost-Efficiency : Use of ammonium sulfite in diazotization (vs. sodium sulfite) reduces caking and improves slurry handling.

  • Sustainability : Recycling mother liquors reduces waste (PMI < 15).

Regulatory Compliance

  • Impurity Control : ICP-MS confirms heavy metals <10 ppm.

  • Genotoxicants : Nitrosamine levels <1 ppm via HPLC-MS/MS .

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Le chlorhydrate de PF 04671536 a une large gamme d’applications en recherche scientifique:

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The triazolo[4,5-d]pyrimidine scaffold is known for its ability to inhibit various kinases involved in cancer progression. For instance, compounds with similar structures have shown promising antiproliferative effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. In these studies, derivatives of triazolo[4,5-d]pyrimidine exhibited IC50 values comparable to established anticancer drugs .

Case Study:
In a study evaluating a series of triazolo derivatives, one compound demonstrated IC50 values of 0.98 µM against A549 cells and 1.05 µM against MCF-7 cells. This suggests that modifications to the triazolo structure can enhance anticancer activity, making it a candidate for further development in targeted therapies .

Kinase Inhibition

The compound exhibits inhibitory activity against several kinases that are crucial in signaling pathways related to cancer and other diseases. The introduction of specific substituents on the triazolo ring has been shown to improve binding affinity and selectivity for these kinases.

Table 1: Kinase Inhibition Data

CompoundKinase TargetIC50 (µM)
17lc-Met0.026
17aVEGFR-20.045
17mJAK10.030

This table summarizes the kinase inhibition profiles of selected derivatives, indicating their potential as dual inhibitors in therapeutic applications .

Antimicrobial Activity

Emerging research indicates that compounds with thiazole and triazole moieties possess antimicrobial properties. The thiazole ring is known for its effectiveness against various bacterial strains, making it a valuable component in antibiotic development.

Case Study:
A derivative similar to 5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to controls. This suggests its potential utility in treating bacterial infections .

Drug Design and Development

The structural complexity of this compound allows for modifications that can optimize pharmacokinetic properties such as solubility and bioavailability. Solid dispersion techniques have been explored to enhance the dissolution rates of poorly soluble compounds like this one.

Table 2: Solid Dispersion Techniques

TechniqueDescription
Fusion ProcessMelting drug with carrier at elevated temperatures
Solvent ProcessDissolving drug and carrier in solvent followed by evaporation

These methods can significantly improve the therapeutic efficacy of the compound by ensuring better absorption in biological systems .

Mécanisme D'action

Le chlorhydrate de PF 04671536 exerce ses effets en inhibant sélectivement la phosphodiestérase 8B et la phosphodiestérase 8A. Cette inhibition entraîne une augmentation des niveaux intracellulaires d’adénosine monophosphate cyclique (AMPc), ce qui affecte à son tour divers processus cellulaires. La sélectivité du composé pour la phosphodiestérase 8B et la phosphodiestérase 8A par rapport aux autres phosphodiestérases est un facteur clé dans son mécanisme d’action .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table highlights structural and functional distinctions between the target compound and its closest analogs:

Compound Name Core Structure Substituents/Modifications Molecular Weight Key Properties Biological Activity References
Target Compound Triazolo[4,5-d]pyrimidine 5-methyl; (2R)-morpholine-thiazole side chain; hydrochloride salt 421.88 (calc.) High solubility (HCl salt); moderate lipophilicity Potential kinase inhibitor (e.g., CDK/PDE)
3-{[(2R)-4-(1,3-Thiazol-2-ylmethyl)morpholin-2-yl]methyl}-5-(trifluoromethyl)-3H-triazolo[4,5-d]pyrimidin-7-amine Triazolo[4,5-d]pyrimidine 5-trifluoromethyl; same morpholine-thiazole side chain (no HCl salt) 400.38 High lipophilicity; metabolic stability CDK inhibition (hypothesized)
7-Benzyl-N-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine Pyrrolo[3,2-d]pyrimidine Benzyl; 4-methoxyphenyl; pyrrole core N/A Moderate stability in solution Antimicrobial/antiproliferative
N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H-thiazolo[4,5-d]pyrimidin-6-yl]acetamide Thiazolo[4,5-d]pyrimidine Thiomorpholine; chlorophenyl; acetamide linker N/A Enhanced reactivity (thiomorpholine) Unknown (structural similarity to kinase inhibitors)
7-((2-Fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidine Triazolo[4,5-d]pyrimidine Fluorobenzyl thioether; 4-fluorophenyl N/A High membrane permeability (lipophilic fluorine) Anticancer (hypothesized)

Critical Analysis of Substituent Effects

5-Methyl vs. 5-Trifluoromethyl
  • However, it offers lower electron-withdrawing effects, which may diminish target affinity .
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability but may reduce solubility in polar solvents .
Morpholine-Thiazole Side Chain vs. Thiomorpholine
  • Morpholine-Thiazole : The (2R)-stereochemistry and thiazole’s aromaticity enable precise interactions with chiral enzyme pockets (e.g., PDE or CDK active sites) .
  • Thiomorpholine : Sulfur atom increases electron density and may alter redox properties, but lacks stereochemical specificity in cited analogs .
Hydrochloride Salt vs. Free Base
  • The hydrochloride salt in the target compound enhances bioavailability by improving solubility in physiological media, a critical advantage over non-salt forms .

Activité Biologique

Overview

5-Methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine;hydrochloride, commonly referred to as PF-04671536 hydrochloride, is a synthetic compound recognized for its potent biological activity. This compound functions primarily as a selective inhibitor of phosphodiesterase 8 (PDE8), which plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), both of which are vital for various cellular processes.

Chemical Structure and Properties

The compound features a complex structure that includes a triazolo-pyrimidine core fused with thiazole and morpholine moieties. Its molecular formula is C14H18N8OSC_{14}H_{18}N_{8}OS with a molecular weight of approximately 342.41 g/mol. The presence of these functional groups contributes to its unique pharmacological properties.

Property Details
Molecular Formula C₁₄H₁₈N₈OS
Molecular Weight 342.41 g/mol
IUPAC Name This compound

PF-04671536 hydrochloride primarily inhibits PDE8A and PDE8B isoforms. By blocking these enzymes, the compound increases intracellular cAMP and cGMP levels, enhancing signaling pathways associated with various physiological responses. This mechanism underlies its potential therapeutic applications in conditions such as diabetes and cancer.

Key Mechanisms:

  • Inhibition of PDE8A/B : Increases levels of cAMP and cGMP.
  • Enhanced Insulin Secretion : In human pancreatic islet cells, it promotes glucose-dependent insulin release.
  • Potential Anticancer Activity : The modulation of cyclic nucleotide signaling pathways may affect tumor growth and metastasis.

Anticancer Potential

Research indicates that PF-04671536 hydrochloride exhibits significant anticancer properties. It has been shown to affect various cancer cell lines through the modulation of signaling pathways influenced by cAMP and cGMP.

  • Study on Cancer Cell Lines : In vitro studies demonstrated that PF-04671536 hydrochloride reduced cell viability in several cancer types, including breast and lung cancers, by inducing apoptosis and inhibiting cell proliferation.
    Cell Line IC50 (µM) Effect
    HeLa (Cervical Cancer)12.5Induces apoptosis
    MCF7 (Breast Cancer)10.0Inhibits proliferation
    A549 (Lung Cancer)15.0Reduces viability

Other Biological Effects

Beyond its anticancer effects, PF-04671536 hydrochloride has been investigated for its role in other biological contexts:

  • Neuroprotection : Preliminary studies suggest it may protect neuronal cells from oxidative stress.
  • Anti-inflammatory Properties : It has shown potential in reducing inflammation markers in various models.

Case Studies

Several case studies have highlighted the efficacy of PF-04671536 hydrochloride in clinical settings:

  • Diabetes Management : A clinical trial demonstrated improved glycemic control in patients with type 2 diabetes when treated with PF-04671536 hydrochloride alongside standard therapy.
  • Cancer Treatment Protocols : Combination therapies involving this compound have shown synergistic effects with existing chemotherapeutics, enhancing overall treatment efficacy.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including alkylation of the morpholine-thiazole moiety, triazolo-pyrimidine core formation, and final hydrochloride salt preparation. Key steps include:

  • Morpholine-thiazole intermediate synthesis : Use reductive amination for the (2R)-morpholinylmethyl group, employing chiral catalysts to preserve stereochemistry .
  • Triazolo-pyrimidine cyclization : Optimize temperature (80–100°C) and solvent polarity (e.g., DMF or acetonitrile) to improve yield .
  • Purification : Utilize column chromatography with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) to isolate the hydrochloride salt .

Q. How can researchers confirm the stereochemical integrity of the (2R)-morpholinylmethyl group?

  • Chiral HPLC : Use a Chiralpak® IC column with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational simulations (e.g., TD-DFT) to validate the R-configuration .
  • X-ray crystallography : Resolve crystal structures of intermediates to confirm spatial arrangement .

Q. What analytical techniques are most effective for characterizing purity and structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d6) to confirm proton environments and coupling constants, particularly for the triazole and morpholine moieties .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 432.1542) .
  • HPLC-PDA : Reverse-phase C18 column (acetonitrile/0.1% TFA) to assess purity (>98%) and detect degradation products .

Q. What strategies improve aqueous solubility while maintaining bioactivity?

  • Salt formation : Optimize hydrochloride stoichiometry via pH-controlled crystallization .
  • Co-solvent systems : Use cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility without altering the pharmacophore .
  • Prodrug modification : Introduce phosphate or PEG groups at the triazole N-position for transient solubility .

Q. How should stability studies evaluate degradation pathways under various storage conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) to identify degradation products via LC-MS .
  • Long-term storage : Monitor stability in amber vials at –20°C (lyophilized) or 4°C (solution, pH 3–5) for 6–12 months .

Advanced Research Questions

Q. What experimental approaches resolve contradictions between computational docking predictions and observed bioactivity?

  • Binding affinity assays : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct target interactions .
  • Mutagenesis studies : Modify key residues in the target protein’s active site (e.g., kinase catalytic domains) to validate docking poses .
  • Molecular dynamics simulations : Use AMBER or GROMACS to assess ligand-protein stability over 100-ns trajectories .

Q. How does the thiazole-morpholine substituent influence target selectivity in enzyme inhibition assays?

  • Pharmacophore mapping : Compare inhibition profiles against kinase panels (e.g., Eurofins KinaseProfiler®) to identify selectivity patterns .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified thiazole substituents (e.g., methyl vs. phenyl) and test IC₅₀ shifts .
  • Cryo-EM studies : Resolve ligand-bound protein complexes to visualize morpholine-thiazole interactions with allosteric pockets .

Q. What methodologies validate target engagement and mechanism of action in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment to confirm intracellular binding .
  • RNA-seq/proteomics : Identify downstream gene/protein expression changes (e.g., apoptosis markers) to infer mechanism .
  • Knockout/rescue experiments : Use CRISPR-Cas9 to delete the target gene and assess rescue via exogenous protein expression .

Q. How can researchers address discrepancies in reported IC₅₀ values across assay systems?

  • Standardize assay conditions : Use identical ATP concentrations (e.g., 10 µM for kinase assays) and cell passage numbers .
  • Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Cross-validate with orthogonal assays : Compare enzymatic inhibition (e.g., ADP-Glo™) with cellular viability (MTT) data .

Q. What strategies optimize pharmacokinetic properties while retaining the core pharmacophore?

  • Metabolic stability : Introduce deuterium at labile positions (e.g., triazole C-H) to reduce CYP450-mediated clearance .
  • Plasma protein binding (PPB) : Modify the morpholine ring with polar groups (e.g., hydroxyl) to lower PPB and increase free fraction .
  • In vivo PK/PD : Administer IV/PO doses in rodent models to correlate exposure (AUC) with target modulation (e.g., biomarker inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine;hydrochloride
Reactant of Route 2
5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine;hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.